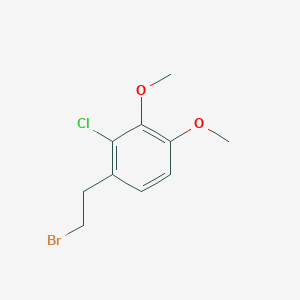
5-(Difluoromethyl)-2,4-difluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Difluoromethyl)-2,4-difluorobenzoic acid: is a fluorinated aromatic compound characterized by the presence of two fluorine atoms and a difluoromethyl group attached to a benzoic acid core. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, including increased metabolic stability, lipophilicity, and binding affinity to biological targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the electrophilic difluoromethylation of a pre-fluorinated benzoic acid using difluoromethylating agents such as ClCF2H or difluorocarbene reagents . The reaction conditions often require the presence of a base and a suitable solvent, such as acetonitrile, under controlled temperatures.
Industrial Production Methods
Industrial production of 5-(Difluoromethyl)-2,4-difluorobenzoic acid may involve continuous flow processes to ensure consistent quality and yield. These processes utilize advanced difluoromethylation techniques, including metal-catalyzed cross-coupling reactions and radical chemistry . The use of continuous flow reactors allows for precise control over reaction parameters, leading to efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Difluoromethyl)-2,4-difluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form derivatives such as esters or reduced to alcohols.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like or in the presence of a catalyst.
Nucleophilic Substitution: Reagents such as or under basic conditions.
Oxidation: Reagents like or .
Reduction: Reagents such as or .
Major Products
Substitution Products: Halogenated or nitro derivatives.
Oxidation Products: Esters or anhydrides.
Reduction Products: Alcohols or aldehydes.
Applications De Recherche Scientifique
5-(Difluoromethyl)-2,4-difluorobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of 5-(Difluoromethyl)-2,4-difluorobenzoic acid involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Difluoromethyl-2-fluorobenzoic acid
- 2,4-Difluorobenzoic acid
- 5-Difluoromethyl-2,4-dichlorobenzoic acid
Uniqueness
5-(Difluoromethyl)-2,4-difluorobenzoic acid is unique due to the presence of both difluoromethyl and multiple fluorine groups, which confer distinct chemical and biological properties. These features enhance its metabolic stability , lipophilicity , and binding affinity compared to similar compounds .
Propriétés
Numéro CAS |
1804418-38-9 |
|---|---|
Formule moléculaire |
C8H4F4O2 |
Poids moléculaire |
208.11 g/mol |
Nom IUPAC |
5-(difluoromethyl)-2,4-difluorobenzoic acid |
InChI |
InChI=1S/C8H4F4O2/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,7H,(H,13,14) |
Clé InChI |
IVSNYMCYGNNHTR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1C(=O)O)F)F)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(Piperidin-4-yl)methyl]-2-(trifluoromethyl)pyridinehydrochloride](/img/structure/B13567109.png)





![N-[1-(2-aminoethyl)piperidin-4-yl]methanesulfonamide](/img/structure/B13567163.png)







